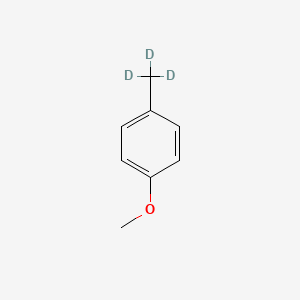

4-Methylanisole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O |

|---|---|

Molecular Weight |

125.18 g/mol |

IUPAC Name |

1-methoxy-4-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3 |

InChI Key |

CHLICZRVGGXEOD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)OC |

Canonical SMILES |

CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylanisole-d3 and its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylanisole-d3, a deuterated stable isotope-labeled compound, with a primary focus on its application as an internal standard in quantitative analytical research. We will delve into its chemical properties, the rationale for its use, and detailed experimental protocols for its application in mass spectrometry-based analysis.

Introduction to this compound

This compound is the deuterium-labeled version of 4-Methylanisole (also known as 4-methoxytoluene). In this molecule, three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution is key to its primary application in analytical chemistry.

Chemical Structure:

-

4-Methylanisole: CH₃C₆H₄OCH₃

-

This compound: CD₃C₆H₄OCH₃

The primary use of this compound in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-deuterated counterpart, 4-Methylanisole, and other structurally similar volatile organic compounds (VOCs). Its application is particularly prominent in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The fundamental principle behind using a SIL-IS is to improve the accuracy and precision of quantification. Because this compound is chemically almost identical to 4-Methylanisole, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native analyte by a mass spectrometer. This allows it to act as a reliable reference to correct for variations and losses that may occur during the analytical workflow, such as matrix effects, extraction inefficiencies, and injection volume variability.

Core Properties and Specifications

Below is a summary of the key quantitative data for this compound and its non-labeled analog.

| Property | This compound | 4-Methylanisole |

| Chemical Formula | C₈H₇D₃O | C₈H₁₀O |

| Molecular Weight | 125.18 g/mol | 122.17 g/mol |

| CAS Number | 14202-49-4 | 104-93-8 |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | ~174 °C | 174 °C |

| Density | ~0.989 g/mL at 25 °C | 0.969 g/mL at 25 °C |

| Isotopic Purity (typical) | ≥ 98 atom % D | Not Applicable |

| Chemical Purity (typical) | ≥ 98% | ≥ 99% |

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to mitigate various sources of analytical error.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core technique leveraging this compound is Isotope Dilution Mass Spectrometry. A known amount of the labeled standard (the "spike") is added to the sample at the earliest possible stage of the workflow. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Because both the analyte and the standard are affected proportionally by any losses during sample processing, this ratio remains constant.

Figure 1: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Advantages in Research

The use of this compound provides several key advantages:

-

Correction for Matrix Effects: Complex sample matrices (e.g., biological fluids, environmental samples, food products) can contain co-eluting substances that either enhance or suppress the ionization of the target analyte in the mass spectrometer's source. Since the SIL-IS co-elutes and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte is invariably lost. The SIL-IS is lost at the same rate, preserving the analyte-to-standard ratio.

-

Improved Precision: By accounting for variations in sample handling, injection volume, and instrument response, the use of a SIL-IS significantly improves the precision and reproducibility of the analytical method.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in the analysis of 4-Methylanisole in a liquid sample matrix (e.g., water, beverage, or biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standards and Reagents

4.1.1 Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methylanisole (≥99% purity) and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound (≥98% purity, ≥98 atom % D) and dissolve it in 10 mL of methanol in a volumetric flask.

4.1.2 Working Standard Solutions:

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable solvent (e.g., methanol or the sample matrix if it is simple). A typical concentration range for volatile compounds might be 1, 5, 10, 50, 100, and 500 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration in the sample that is in the mid-range of the calibration curve (e.g., a 1 µg/mL working solution to achieve a 50 ng/mL final concentration in the sample).

Figure 2: Workflow for the preparation of standard solutions.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for the extraction of volatile and semi-volatile compounds from liquid and solid samples.

4.2.1 Protocol:

-

Place 5 mL of the liquid sample into a 10 mL or 20 mL headspace vial.

-

Add a small magnetic stir bar to the vial.

-

Spike the sample with a known volume of the this compound internal standard spiking solution to achieve the desired final concentration (e.g., 25 µL of a 1 µg/mL solution to get 50 ng/mL).

-

Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.

-

Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60 °C) and stir for a set equilibration time (e.g., 15 minutes).

-

Expose a SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber) to the headspace of the vial for a defined extraction time (e.g., 20 minutes) while maintaining the temperature and stirring.

-

Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes.

Figure 3: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

GC-MS Instrumentation and Parameters

4.3.1 Gas Chromatograph (GC) Parameters:

-

Inlet: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

4.3.2 Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion for 4-Methylanisole: m/z 122.

-

Qualifier Ion for 4-Methylanisole: m/z 107.

-

Quantifier Ion for this compound: m/z 125.

-

Qualifier Ion for this compound: m/z 110.

-

-

Dwell Time: 100 ms per ion.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both 4-Methylanisole (m/z 122) and this compound (m/z 125).

-

Response Factor Calculation: For each calibration standard, calculate the Response Factor (RF) using the following formula: RF = (Area_analyte / Area_IS) / (Concentration_analyte / Concentration_IS)

-

Calibration Curve: Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be > 0.99 for a good calibration.

-

Quantification of Unknowns: For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of 4-Methylanisole.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 4-Methylanisole and related compounds. Its use as a stable isotope-labeled internal standard within an isotope dilution mass spectrometry workflow effectively corrects for a wide range of analytical errors, from sample preparation to instrument variability. The detailed protocols provided in this guide offer a robust starting point for the development and validation of analytical methods in various research and development settings, ensuring high-quality, reliable data.

An In-depth Technical Guide to 4-Methylanisole-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methylanisole-d3, a deuterated analog of 4-methylanisole. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and workflow visualizations to support its application as an internal standard in quantitative analyses.

Introduction

This compound is the deuterium-labeled version of 4-methylanisole (also known as p-methoxytoluene).[1] Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification assays, where they serve as ideal internal standards. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification of the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response. 4-Methylanisole itself is a naturally occurring compound found in oils like Ylang Ylang and is used as a food flavoring agent.[1]

Chemical and Physical Properties

The physical properties of this compound are not widely published. However, they are expected to be very similar to those of the unlabeled 4-methylanisole. The primary difference lies in the molecular weight due to the presence of three deuterium atoms.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methoxy-4-(methyl-d3)benzene | |

| Synonyms | 4-Methoxytoluene-d3 | [1] |

| CAS Number | 14202-49-4 | [1] |

| Molecular Formula | C₈H₇D₃O | [1] |

| Molecular Weight | 125.18 g/mol | [1] |

| SMILES | COC1=CC=C(C=C1)C([2H])([2H])[2H] | [1] |

Table 2: Physical Properties of 4-Methylanisole (Non-deuterated) (These properties are expected to be comparable to this compound)

| Property | Value | Reference(s) |

| Physical State | Liquid at room temperature | [2][3][4][5] |

| Appearance | Colorless to pale yellow, clear liquid | [2][4][6] |

| Boiling Point | 174-176 °C at 760 mmHg | [3][6][7] |

| Melting Point | -32 °C to -50 °C | [3][8][9] |

| Density | ~0.969 g/mL at 25 °C | [5][7][10] |

| Refractive Index | ~1.511 at 20 °C | [7][10] |

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, a general methodology for its use as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below. This protocol is representative of its primary application.

Objective: To quantify the concentration of 4-methylanisole (analyte) in a sample matrix (e.g., plasma, environmental water) using this compound as an internal standard.

Materials:

-

Analyte standard: 4-methylanisole

-

Internal Standard (IS): this compound

-

Sample matrix

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of the internal standard, this compound (e.g., 1 mg/mL).

-

Create a series of calibration standards by spiking a known amount of the analyte stock solution into the blank matrix to achieve a range of concentrations.

-

-

Sample Preparation:

-

To a known volume of the sample (e.g., 1 mL), add a precise volume of the this compound internal standard working solution. The amount of IS added should be consistent across all samples, calibrators, and quality controls.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 2 mL of dichloromethane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100 µL).

-

Transfer the final extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample onto the GC-MS system.

-

Gas Chromatography: Use a temperature program that effectively separates the analyte and internal standard from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

-

Monitor a characteristic ion for 4-methylanisole (e.g., m/z 122).

-

Monitor a characteristic ion for this compound (e.g., m/z 125).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating the concentration from the calibration curve.

-

Visualizations

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantification using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 104-93-8: 4-Methylanisole | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Methylanisole, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Methylanisole | 104-93-8 [chemicalbook.com]

- 8. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 104-93-8 4-Methylanisole [king-pharm.com]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to Understanding the Isotopic Purity of 4-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of 4-Methylanisole-d3, a deuterated analog of 4-methylanisole. Understanding the isotopic enrichment of this compound is critical for its application as an internal standard in quantitative mass spectrometry-based assays, in metabolic studies, and in the development of deuterated drugs. This document outlines the common analytical techniques, presents illustrative data, and provides detailed experimental protocols.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, the target is the incorporation of three deuterium (D or ²H) atoms in the methyl group. The presence of undeuterated (d0) or partially deuterated (d1, d2) species can impact the accuracy of experimental results, making rigorous purity assessment essential.

Deuterated compounds like this compound are widely used in various scientific fields.[1][2][3] Their application as internal standards in mass spectrometry is particularly valuable for quantifying metabolic flux, confirming reaction mechanisms, and enhancing the efficacy of drugs.[1]

Analytical Techniques for Isotopic Purity Determination

The primary methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Molecular Rotational Resonance (MRR) spectroscopy is another powerful technique that can provide a complete description of the isotopic composition.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and rapid technique for assessing isotopic purity.[2][3] By precisely measuring the mass-to-charge ratio (m/z) of the molecule, it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).

Key Advantages of HRMS:

-

High Sensitivity: Requires very low sample amounts, even below the nanogram level.[2][3]

-

Accuracy: Modern instruments like Time-of-Flight (TOF) mass spectrometers offer high resolution, allowing for the separation of isotopologues.[5]

The general workflow for HRMS analysis is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuterium incorporation.[1][6] Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the reduction in the integral of the methyl proton signal relative to a non-deuterated internal standard or other protons in the molecule indicates the degree of deuteration.

Key Advantages of NMR:

-

Structural Confirmation: Confirms the position of the deuterium labels.[1]

-

Quantitative: Quantitative NMR (qNMR) can provide accurate isotopic abundance.[6]

The logical relationship for calculating isotopic purity from ¹H NMR data is outlined below.

Quantitative Data for this compound

The following tables present hypothetical but realistic data for the isotopic purity of a typical batch of this compound.

Table 1: Isotopic Distribution of this compound by HRMS

| Isotopologue | Molecular Formula | Theoretical m/z | Measured Relative Abundance (%) |

| d0 | C₈H₁₀O | 122.0732 | 0.1 |

| d1 | C₈H₉DO | 123.0795 | 0.5 |

| d2 | C₈H₈D₂O | 124.0858 | 2.0 |

| d3 | C₈H₇D₃O | 125.0921 | 97.4 |

Table 2: Isotopic Purity of this compound by ¹H NMR

| Signal | Chemical Shift (ppm) | Theoretical Integral | Measured Integral | Calculated Isotopic Purity (%) |

| -CH₃ (residual) | 2.30 | 0.09 (for 97% D) | 0.088 | 97.1 |

| -OCH₃ | 3.78 | 3.00 | 3.00 (Reference) | - |

| Aromatic H | 6.85 (d) | 2.00 | 2.01 | - |

| Aromatic H | 7.12 (d) | 2.00 | 2.00 | - |

Experimental Protocols

Protocol for Isotopic Purity Analysis by LC-HRMS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

-

-

Chromatographic Conditions:

-

System: UPLC system coupled to a high-resolution mass spectrometer.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-200.

-

Resolution: 70,000 FWHM.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 320 °C.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

Protocol for Isotopic Purity Analysis by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into an NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

-

-

NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Nucleus: ¹H.

-

Number of Scans: 16.

-

Relaxation Delay: 5 seconds.

-

Pulse Angle: 30°.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the residual proton signal of the methyl group (~2.30 ppm).

-

Integrate a reference signal (either the non-deuterated methoxy protons at ~3.78 ppm or the aromatic protons).

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = (1 - (Integral of residual -CH₃ / Number of Protons in -CH₃) / (Integral of reference signal / Number of Protons in reference)) * 100

-

-

Synthesis and Purification of this compound

The synthesis of this compound typically involves the methylation of p-cresol with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a base.[7][8]

The general synthetic pathway is illustrated below.

Purification is crucial to remove any unreacted starting materials and by-products. This is typically achieved through distillation or column chromatography.

Conclusion

The determination of isotopic purity is a critical quality control step in the use of this compound. Both HRMS and NMR spectroscopy are powerful techniques that provide complementary information regarding the isotopic enrichment and structural integrity of the molecule. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this and other deuterated compounds. Rigorous analytical characterization ensures the reliability and accuracy of experimental data in drug development and other research applications.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. almacgroup.com [almacgroup.com]

- 6. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 7. Buy 4-Methylanisole | 104-93-8 [smolecule.com]

- 8. 4-Methylanisole synthesis - chemicalbook [chemicalbook.com]

The Unseen Advantage: A Technical Guide to the Benefits of Deuterated Standards Featuring 4-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the pursuit of precision and accuracy is paramount. For professionals in research, and particularly in drug development, the reliability of quantitative data can dictate the trajectory of a project. This technical guide delves into the core benefits of employing deuterated internal standards in mass spectrometry-based analyses, with a specific focus on the utility of 4-Methylanisole-d3. By mitigating matrix effects and compensating for variability in sample preparation and instrument response, deuterated standards like this compound have become indispensable tools for robust and reliable quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The primary advantage of using a deuterated internal standard such as this compound lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (the "heavy" compound) is added to a sample containing the native analyte (the "light" compound) prior to sample preparation and analysis. Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical workflow. Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the deuterated standard.

During mass spectrometry analysis, the analyte and the deuterated standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, irrespective of variations in sample recovery or instrument response.

Mitigating the Matrix Effect: A Key Challenge in Bioanalysis

Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures of endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect". This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

Deuterated internal standards are the gold standard for correcting matrix effects.[1][2] Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is subject to the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable results.[1]

Quantitative Data Synopsis: The Impact of Deuterated Standards

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize key validation parameters that are typically enhanced. While specific data for this compound is not extensively published in comparative studies, the following represents typical improvements observed when employing a deuterated internal standard versus an external standard or a non-isotopically labeled internal standard in similar applications.

Table 1: Comparison of Method Accuracy and Precision

| Parameter | Without Deuterated Standard | With this compound (Anticipated) |

| Accuracy (% Bias) | ||

| Low QC | ± 15-25% | < ± 10% |

| Mid QC | ± 10-20% | < ± 5% |

| High QC | ± 10-15% | < ± 5% |

| Precision (% RSD) | ||

| Intra-day | < 20% | < 10% |

| Inter-day | < 25% | < 15% |

Table 2: Linearity and Matrix Effect Assessment

| Parameter | Without Deuterated Standard | With this compound (Anticipated) |

| Linearity (r²) | > 0.990 | > 0.995 |

| Matrix Effect (% RSD) | > 15% | < 5% |

Experimental Protocol: Quantification of 4-Methylanisole in Water by GC-MS with this compound Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of 4-Methylanisole in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is adapted from established protocols for the analysis of volatile organic compounds in environmental samples.

1. Materials and Reagents

-

4-Methylanisole (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water (18 MΩ·cm)

-

Sample Vials (40 mL, amber glass with PTFE-lined septa)

-

Microsyringes

2. Standard Preparation

-

Primary Stock Solution (4-Methylanisole): Accurately weigh approximately 25 mg of 4-Methylanisole into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1 mg/mL.

-

Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of ~1 mg/mL in a similar manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To a 40 mL sample vial, add 20 mL of the water sample.

-

Spike the sample with 20 µL of the 100 ng/mL this compound internal standard spiking solution to achieve a final concentration of 100 ng/L.

-

Add 5 mL of dichloromethane to the vial.

-

Cap the vial and shake vigorously for 2 minutes.

-

Allow the layers to separate for 5 minutes.

-

Carefully collect the bottom organic layer (dichloromethane) using a Pasteur pipette and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Collect the dried extract in a clean vial.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4-Methylanisole: m/z 122 (quantification), 107, 91 (qualifier)

-

This compound: m/z 125 (quantification), 110 (qualifier)

-

-

5. Calibration and Quantification

-

Prepare a calibration curve by analyzing the working standard solutions, each spiked with the internal standard at the same concentration as the samples.

-

Generate a calibration curve by plotting the ratio of the peak area of 4-Methylanisole to the peak area of this compound against the concentration of 4-Methylanisole.

-

Quantify the concentration of 4-Methylanisole in the samples by calculating the analyte/internal standard peak area ratio and determining the concentration from the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

Caption: Experimental workflow for the quantification of 4-Methylanisole using a deuterated internal standard.

Caption: Logical diagram illustrating the correction of analytical variability using a deuterated internal standard.

Conclusion: The Indispensable Role of Deuterated Standards

The use of deuterated internal standards, exemplified by this compound, is a cornerstone of modern quantitative analysis. By co-eluting with the target analyte and behaving in a chemically identical manner, these standards provide a robust means of correcting for the myriad of variables that can impact analytical accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of isotope dilution mass spectrometry with deuterated standards is not merely a best practice but a critical step in ensuring the integrity and reliability of their data, ultimately leading to more confident decision-making and successful outcomes. While there are no known signaling pathways directly involving 4-Methylanisole, its utility as a stable, reliable internal standard in a variety of analytical applications is well-established.

References

Technical Guide: Storage and Handling of 4-Methylanisole-d3

This guide provides an in-depth overview of the recommended storage and handling procedures for 4-Methylanisole-d3, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers, and while it primarily pertains to the non-deuterated 4-Methylanisole, the guidelines are directly applicable to its deuterated analog due to their chemical similarity.

Storage and Stability

Proper storage of this compound is crucial to maintain its purity and stability. It is a flammable liquid and should be stored accordingly.[1][2][3][4]

Key Storage Recommendations:

-

Temperature: Store in a cool, dry, and well-ventilated area.[1][2][3][4] Some suppliers recommend specific temperature ranges, as detailed in the table below.

-

Container: Keep the container tightly closed to prevent leakage and contamination.[3][4] Glass containers are generally recommended.[1] Plastic containers may be acceptable if they are approved for flammable liquids.[1]

-

Environment: The storage area should be away from heat, sparks, open flames, and any sources of ignition.[1][2][3][4] It is also advisable to store the compound away from incompatible substances, primarily strong oxidizing agents.[2][3][4] Take measures to prevent the buildup of electrostatic charge.[5]

-

Stability: 4-Methylanisole is stable under normal temperatures and pressures.[2]

Quantitative Storage Data

The following table summarizes the quantitative data found for the storage of 4-Methylanisole. These conditions are recommended for this compound as well.

| Parameter | Value | Source |

| Storage Temperature | 0 - 8 °C | Chem-Impex[6] |

| -20°C (Pure form) | MedChemExpress[7] | |

| 4°C (Pure form) | MedChemExpress[7] | |

| -80°C (In solvent) | MedChemExpress[7] | |

| -20°C (In solvent) | MedChemExpress[7] | |

| Shelf Life | 3 years at -20°C (Pure form) | MedChemExpress[7] |

| 2 years at 4°C (Pure form) | MedChemExpress[7] | |

| 6 months at -80°C (In solvent) | MedChemExpress[7] | |

| 1 month at -20°C (In solvent) | MedChemExpress[7] |

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols for flammable and potentially hazardous chemicals.

General Handling:

-

Work in a well-ventilated area to avoid inhalation of vapors.[1][2]

-

Ground and bond containers when transferring material to prevent static discharge.[2][3][4]

-

Use spark-proof tools and explosion-proof equipment.[1][2][3][4]

-

Keep the compound away from incompatible materials such as strong oxidizing agents.[1][2][3][4]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1][5]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2][5]

-

Skin and Body Protection: Use protective clothing to prevent skin exposure.[1][2][5] In case of risk of overexposure, a complete suit protecting against chemicals may be necessary.[5]

-

Respiratory Protection: If working in an area with inadequate ventilation, use a NIOSH-approved respirator.[2]

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.

General Workflow:

-

Preparation: Before starting any experiment, ensure that the work area is clean and all necessary safety equipment is readily available. This includes a fume hood, fire extinguisher, and spill containment materials.

-

Dispensing: When transferring this compound, use grounded equipment and spark-proof tools.[2] Avoid any sources of ignition.

-

Reaction: If the compound is used in a reaction, ensure that the reaction vessel is properly sealed and that any potential pressure buildup is managed.

-

Work-up: During the work-up of a reaction involving this compound, continue to use appropriate PPE and work in a well-ventilated area.

-

Waste Disposal: Dispose of any waste containing this compound in a designated, labeled hazardous waste container.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 4-Methylanisole(104-93-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sds.metasci.ca [sds.metasci.ca]

Solubility Profile of 4-Methylanisole-d3 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities tend to be miscible.[1] Polarity, in turn, is determined by the molecule's functional groups and overall structure.[2] 4-Methylanisole is an aromatic ether, a class of compounds generally considered to be of low to moderate polarity. The presence of the ether group and the aromatic ring allows for dipole-dipole and London dispersion forces, respectively, which dictate its interactions with various solvents.

Expected Solubility of 4-Methylanisole-d3

Based on the known properties of 4-methylanisole, it is anticipated that this compound will be readily soluble in a range of common organic solvents. A qualitative assessment suggests high solubility in non-polar and moderately polar solvents, and limited solubility in highly polar solvents like water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Common Solvents | Predicted Solubility |

| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | Very Soluble/Miscible |

| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone | Soluble |

| Polar Protic | Methanol, Ethanol | Soluble |

| Highly Polar | Water | Sparingly Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are required. The following protocols describe established techniques for this purpose.

Method 1: The Shake-Flask Method for Quantitative Solubility Measurement

This method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Materials:

-

This compound

-

Selected organic solvent of high purity

-

Analytical balance

-

Scintillation vials or screw-capped test tubes

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or NMR)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the withdrawn sample to remove any remaining solid particles.

-

Analyze the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., GC-MS, HPLC, or NMR spectroscopy).

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Method 2: Qualitative Solubility Assessment

A simpler, qualitative approach can be used for rapid screening of solubility in various solvents.[4]

Materials:

-

This compound

-

A range of organic solvents

-

Small test tubes

-

Vortex mixer

Procedure:

-

Place a small, known amount of this compound (e.g., 10 mg) into a small test tube.

-

Add a small volume of the solvent to be tested (e.g., 0.5 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of any undissolved material.

-

If the compound has completely dissolved, it is considered soluble under these conditions. If solid remains, it is considered sparingly soluble or insoluble.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Concluding Remarks

While specific quantitative solubility data for this compound is not readily found in the public domain, its solubility profile is expected to closely mirror that of its non-deuterated counterpart, 4-methylanisole. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The shake-flask method, in particular, offers a reliable means of obtaining quantitative data that is essential for applications such as reaction optimization, formulation development, and purification processes.

References

Methodological & Application

Application Notes & Protocols: Utilizing 4-Methylanisole-d3 as an Internal Standard for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of 4-Methylanisole-d3 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for variations in sample preparation and instrumental analysis, ensuring high accuracy and precision.[1][2][3]

Introduction to this compound as an Internal Standard

This compound (4-methoxytoluene-d3) is the deuterated form of 4-methylanisole. Stable isotope-labeled compounds are ideal internal standards for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during extraction, derivatization, and chromatographic separation, but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate correction of analyte losses during sample workup and variations in injection volume.

Key Advantages of this compound:

-

Chemical Similarity: As a deuterated analog, it closely mimics the behavior of native aromatic and volatile compounds.

-

Mass Distinction: The deuterium labels provide a clear mass shift, allowing for unambiguous detection without interfering with the analyte signal.

-

Inertness: It is a relatively inert compound, making it suitable for a wide range of applications without reacting with analytes or the sample matrix.

-

Appropriate Volatility: Its boiling point of approximately 174°C makes it suitable for the analysis of a broad range of volatile and semi-volatile compounds.

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of:

-

Flavor and Fragrance Compounds: Including aromatic compounds, terpenes, and esters in food, beverages, and cosmetics.

-

Environmental Pollutants: Such as volatile organic compounds (VOCs) in air, water, and soil samples.

-

Residual Solvents in Pharmaceuticals: Ensuring the safety and quality of drug products.

-

Metabolomics: For the analysis of volatile metabolites in biological samples.

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard in GC-MS analysis. Two common sample preparation techniques are described: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Protocol 1: Analysis of Volatile Flavor Compounds in a Beverage Matrix using HS-SPME

This protocol is suitable for the analysis of volatile and semi-volatile compounds in liquid matrices such as fruit juices, wine, or beer.

3.1.1. Materials and Reagents

-

Sample: Beverage of interest.

-

Internal Standard (IS) Stock Solution: this compound in methanol (e.g., 100 µg/mL).

-

Calibration Standards: A series of solutions containing the target analytes at known concentrations in a matrix similar to the sample.

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds.

-

SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

3.1.2. Sample and Standard Preparation

-

Sample Preparation:

-

Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial.

-

Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration of, for example, 50 ng/mL.

-

Immediately seal the vial.

-

-

Calibration Standards Preparation:

-

Prepare a series of calibration standards in a matrix that mimics the sample (e.g., a model wine solution of ethanol and water).

-

Spike each calibration standard with the target analytes to cover the expected concentration range in the samples.

-

Add the same amount of this compound internal standard to each calibration vial as in the samples.

-

Add NaCl and seal the vials.

-

3.1.3. HS-SPME-GC-MS Analysis

-

Incubation: Place the vials in the autosampler tray and incubate at a set temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

3.1.4. GC-MS Parameters

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, hold for 5 min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| SIM Ions | Specific ions for each target analyte and for this compound (e.g., m/z for this compound would be higher than the native) |

Workflow for HS-SPME GC-MS Analysis

References

Application of 4-Methylanisole-d3 in the Quantitative Analysis of 4-Methylanisole by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 4-methylanisole in a relevant biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-Methylanisole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers in fields such as pharmacokinetics, metabolomics, and food science who require a robust and reliable method for the quantification of 4-methylanisole.

Introduction

4-Methylanisole is a compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential metabolite of certain pharmaceutical compounds. Accurate quantification of this analyte in complex matrices such as plasma, urine, or food products is crucial for safety, quality, and pharmacokinetic studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2]

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS method.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, causing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[4][5] This allows for effective normalization of the analyte signal, thereby minimizing variability and improving the accuracy and precision of the quantitative results.[3]

This application note describes a validated LC-MS/MS method for the determination of 4-methylanisole, utilizing this compound as the internal standard. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 4-methylanisole using this compound as an internal standard is depicted below.

Experimental Protocols

Materials and Reagents

-

4-Methylanisole (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of 4-methylanisole in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 4-methylanisole by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into the matrix to create calibration standards and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Prepare a 100 ng/mL working solution of this compound by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of blank biological matrix, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix sample (add 10 µL of 50:50 acetonitrile:water instead).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate (or another suitable extraction solvent) to each tube.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 4-Methylanisole (Quantifier) | 123.1 | 95.1 | 0.05 | 25 | 15 |

| 4-Methylanisole (Qualifier) | 123.1 | 77.1 | 0.05 | 25 | 20 |

| This compound (IS) | 126.1 | 98.1 | 0.05 | 25 | 15 |

Data and Results

The following tables summarize the expected performance characteristics of this LC-MS/MS method for the quantification of 4-methylanisole.

Table 1: Calibration Curve Performance

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| 4-Methylanisole | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision

| Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |

| Low QC | 3 | 102.1 | 6.5 | 103.5 | 7.8 |

| Mid QC | 100 | 99.8 | 4.1 | 100.9 | 5.3 |

| High QC | 800 | 101.5 | 3.5 | 102.0 | 4.1 |

Acceptance criteria: Accuracy within ±15% of nominal (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).

Table 3: Matrix Effect and Recovery

| Sample | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |

| Low QC | 3 | 0.95 | 85.2 |

| High QC | 800 | 0.98 | 87.5 |

Acceptance criteria: Matrix factor close to 1, consistent recovery.

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal is proportional to the concentration of the analyte.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of 4-methylanisole in biological matrices. The use of this compound as an internal standard is essential for achieving the high level of accuracy and precision required for regulated bioanalysis and other demanding research applications. The detailed protocol and performance data presented herein can serve as a valuable resource for laboratories implementing this or similar quantitative assays.

References

- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: 4-Methylanisole-d3 for Monitoring Environmental Contaminants

Introduction

The accurate quantification of environmental contaminants is crucial for assessing environmental quality and human health risks. Volatile organic compounds (VOCs), including phenols and other aromatic compounds, are a significant class of pollutants found in various environmental matrices such as water and soil. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of these compounds.[1][2] The use of stable isotope-labeled internal standards and surrogate standards is essential for achieving high accuracy and precision in these analyses, as they compensate for variations in sample preparation and instrumental analysis.[3][4][5]

4-Methylanisole-d3 (also known as 4-methoxytoluene-d3) is a deuterated analog of 4-methylanisole, a naturally occurring compound and a potential environmental marker. Its chemical properties, being similar to those of many phenolic and aromatic VOCs, make it an excellent candidate for use as a surrogate standard in environmental monitoring. A surrogate standard is a compound that is added to a sample in a known amount before extraction and analysis. It is used to monitor the efficiency of the analytical process for each sample.

This document provides detailed application notes and protocols for the use of this compound as a surrogate standard for the analysis of phenolic and other aromatic volatile organic contaminants in water and soil samples by GC-MS.

Key Applications

-

Environmental Monitoring: Quantification of phenolic compounds and other aromatic VOCs in water (drinking water, groundwater, wastewater) and soil samples.

-

Remediation Site Assessment: Monitoring the effectiveness of cleanup efforts at contaminated sites.

-

Food and Beverage Analysis: As a potential internal standard for the analysis of flavor and fragrance compounds.

-

Research: In studies of the environmental fate and transport of aromatic contaminants.

Experimental Protocols

Protocol 1: Analysis of Phenolic and Aromatic VOCs in Water Samples

This protocol is adapted from methodologies used for the analysis of volatile and semi-volatile organic compounds in aqueous matrices, such as those outlined in EPA methods.

1. Sample Collection and Preservation:

-

Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

-

If residual chlorine is present, the samples should be dechlorinated by adding ascorbic acid.

-

Preserve the samples by acidifying to pH < 2 with hydrochloric acid (HCl).

-

Store the samples at 4°C until analysis.

2. Sample Preparation and Extraction:

-

Allow samples to equilibrate to room temperature.

-

Spike each sample with a known amount of this compound surrogate standard solution (e.g., to a final concentration of 10 µg/L).

-

Also spike with internal standards (e.g., fluorobenzene, chlorobenzene-d5) just before analysis.

-

For Volatile Compounds (Purge and Trap):

-

Place a 5-25 mL aliquot of the sample into a purge-and-trap vessel.

-

Purge the sample with an inert gas (e.g., helium) at a controlled flow rate for a specific time.

-

The purged VOCs are trapped on a sorbent trap.

-

The trap is then rapidly heated to desorb the VOCs into the GC-MS system.

-

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet: Split/splitless, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 35-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4. Data Analysis and Quantification:

-

Identify and quantify the target analytes based on their retention times and mass spectra.

-

Calculate the concentration of each analyte using the internal standard calibration method.

-

Calculate the recovery of the this compound surrogate for each sample. The recovery should fall within a predefined acceptance range (e.g., 70-130%) to ensure the validity of the results for that sample.

Protocol 2: Analysis of Phenolic and Aromatic VOCs in Soil and Sediment Samples

This protocol is based on established methods for the analysis of VOCs in solid matrices, such as EPA method 5021 and other headspace GC-MS procedures.[6]

1. Sample Collection and Preservation:

-

Collect soil samples in wide-mouth glass jars with PTFE-lined lids.

-

Store the samples at 4°C and minimize headspace in the container.

2. Sample Preparation and Extraction:

-

Weigh approximately 5 grams of the soil sample into a 20 mL headspace vial.

-

Immediately add 5 mL of methanol to the vial to extract the VOCs.

-

Spike the sample with a known amount of this compound surrogate standard solution.

-

Add internal standards (e.g., fluorobenzene, chlorobenzene-d5).

-

Cap the vial tightly and vortex for 1-2 minutes.

-

The extraction can be enhanced by using a shaker or sonicator.

-

Allow the solids to settle.

3. Headspace GC-MS Analysis:

-

Headspace Autosampler Conditions:

-

Vial Equilibration Temperature: 80°C.

-

Vial Equilibration Time: 15 minutes.

-

Loop Temperature: 90°C.

-

Transfer Line Temperature: 100°C.

-

-

GC-MS Conditions:

-

Use the same GC-MS conditions as described in Protocol 1.

-

4. Data Analysis and Quantification:

-

Follow the same data analysis and quantification procedures as outlined in Protocol 1. The recovery of this compound is used to assess the performance of the extraction and analysis for each soil sample.

Data Presentation

The following tables summarize typical quantitative data and performance criteria for the analysis of VOCs using a surrogate standard like this compound.

Table 1: Typical GC-MS Operating Parameters

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | 40°C (2 min), 10°C/min to 180°C, 20°C/min to 280°C (5 min) |

| MS Ionization | Electron Ionization (EI) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | m/z 35-400 |

Table 2: Method Performance and Quality Control Criteria

| Parameter | Acceptance Criteria |

| Calibration Curve (R²) | > 0.995 |

| Method Detection Limit (MDL) | Analyte-specific (typically 0.1-1.0 µg/L for water, 1-10 µg/kg for soil) |

| Surrogate Recovery | 70-130% |

| Matrix Spike Recovery | 70-130% |

| Laboratory Control Sample Recovery | 80-120% |

| Relative Percent Difference (RPD) for Duplicates | < 20% |

Visualizations

Experimental Workflow for Water Sample Analysis

Caption: Workflow for the analysis of VOCs in water using this compound.

Experimental Workflow for Soil Sample Analysis

Caption: Workflow for the analysis of VOCs in soil using this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. s4science.at [s4science.at]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

The Role of 4-Methylanisole-d3 in Ensuring Accurate Flavor and Aroma Analysis in Food and Beverages

Application Note

Abstract

The accurate quantification of volatile and semi-volatile organic compounds is paramount in the food and beverage industry to ensure product quality, consistency, and safety. 4-Methylanisole, a key aroma compound found in a variety of products such as wine, coffee, and dairy, contributes significantly to their characteristic sensory profiles.[1] Its analysis, however, can be challenging due to complex sample matrices. This application note details the crucial role of 4-Methylanisole-d3 as a deuterated internal standard in the robust and accurate quantification of 4-Methylanisole in food and beverage matrices by gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a preferred analytical practice as it closely mimics the behavior of the target analyte during sample preparation and analysis, thereby correcting for variations and improving the reliability of the results.[2]

Introduction

4-Methylanisole, also known as p-cresyl methyl ether, is a naturally occurring or synthetically produced aromatic compound with a characteristic pungent, ylang-ylang-like odor.[1][3] It is a significant contributor to the aroma profile of numerous food products and is also used as a flavoring agent in confectionery and baked goods.[4] The concentration of 4-Methylanisole can be indicative of product quality, processing conditions, and storage stability. Therefore, its accurate measurement is of high importance for quality control in the food and beverage sector.

The complexity of food matrices often introduces variability in analytical results due to matrix effects, which can suppress or enhance the instrument's response to the target analyte. The use of an internal standard that is chemically and physically similar to the analyte is a widely accepted strategy to mitigate these effects. Deuterated internal standards, such as this compound, are ideal for this purpose as they have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z) in a mass spectrometer.[2]

This application note provides a detailed protocol for the quantification of 4-Methylanisole in wine using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, employing this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of 4-Methylanisole using this compound as an internal standard is depicted in the following diagram.

Caption: Experimental workflow for 4-Methylanisole analysis.

Detailed Protocol: Quantification of 4-Methylanisole in Wine by HS-SPME-GC-MS

1. Materials and Reagents

-

Standards: 4-Methylanisole (≥99% purity), this compound (≥98% purity)

-

Solvents: Methanol (HPLC grade)

-

Reagents: Sodium chloride (analytical grade)

-

Sample: Red wine

2. Preparation of Standard Solutions

-

Stock Solutions (1000 mg/L): Accurately weigh 10 mg of 4-Methylanisole and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 4-Methylanisole stock solution in a model wine solution (12% ethanol in water) to achieve concentrations ranging from 1 to 100 µg/L.

-

Internal Standard Spiking Solution (10 mg/L): Dilute the this compound stock solution in methanol.

3. Sample Preparation

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add 2 g of sodium chloride to the vial.

-

Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution to achieve a final concentration of 10 µg/L.

-

Immediately seal the vial with a PTFE-lined septum and cap.

4. HS-SPME Conditions

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Incubation Temperature: 40°C

-

Incubation Time: 15 minutes

-

Extraction Time: 30 minutes

5. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 200°C

-

Ramp: 20°C/min to 250°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers)

-

This compound: m/z 125 (quantifier), 110, 94 (qualifiers)

-

Data Presentation and Analysis

The use of this compound allows for the construction of a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach corrects for variations in injection volume, extraction efficiency, and instrument response.

Table 1: Representative Calibration Data for 4-Methylanisole

| Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,170 | 151,500 | 0.503 |

| 10 | 153,890 | 152,300 | 1.010 |

| 25 | 380,500 | 149,800 | 2.540 |

| 50 | 765,200 | 151,000 | 5.067 |

| 100 | 1,520,000 | 150,500 | 10.100 |

Calibration Curve: A linear regression of the peak area ratio against the concentration of the calibration standards is used to determine the concentration of 4-Methylanisole in unknown samples. A typical calibration curve would exhibit a high coefficient of determination (R² > 0.99).

Table 2: Method Performance Characteristics

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Recovery | 95-105% |

| Precision (RSD) | < 10% |

Signaling Pathways and Logical Relationships

The logical relationship for the quantification using an internal standard is illustrated below.

Caption: Logic diagram for internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-Methylanisole in complex food and beverage matrices. This approach effectively compensates for analytical variability, leading to more accurate and precise results. The detailed HS-SPME-GC-MS protocol presented here can be readily implemented in quality control laboratories to ensure the consistent flavor and aroma profile of various food and beverage products. The principles outlined are also applicable to the analysis of other important volatile compounds in the food industry.

References

Application Notes and Protocols: Preparation of a 4-Methylanisole-d3 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylanisole-d3 is the deuterated form of 4-Methylanisole, an organic compound used as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In research and drug development, deuterated compounds like this compound are crucial as internal standards for quantitative analysis by mass spectrometry (MS) and in nuclear magnetic resonance (NMR) spectroscopy.[3][4] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, allows for differentiation from the non-deuterated analyte, improving the accuracy of analytical measurements.[3][4][5] This protocol provides a detailed procedure for the preparation of a standard stock solution of this compound.

Compound Data

A summary of the key quantitative data for this compound and its non-deuterated analog is presented below for easy reference and comparison.

| Property | This compound | 4-Methylanisole |

| Synonyms | 4-Methoxytoluene-d3 | 1-Methoxy-4-methylbenzene, p-Cresyl methyl ether |

| CAS Number | 14202-49-4[1] | 104-93-8[6] |

| Molecular Formula | C₈H₇D₃O[1] | C₈H₁₀O[6][7] |

| Molecular Weight | 125.18 g/mol [1] | 122.16 g/mol [8] |

| Appearance | - | Clear, colorless to light yellow liquid[6][9] |

| Density | - | 0.969 g/mL at 25 °C |

| Boiling Point | - | 174 °C |

Health and Safety Precautions

While this compound is a deuterated compound and not radioactive, the safety precautions for its non-deuterated counterpart should be strictly followed due to similar chemical properties.

-

Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Suspected of damaging fertility or the unborn child.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[10][11][13] Avoid contact with skin and eyes.[10][11]

-

Storage: Store the neat compound and prepared solutions in a cool, dry, and well-ventilated area in tightly sealed containers.[10][11]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The final concentration can be adjusted based on specific experimental needs by modifying the amount of solute or the final volume of the solvent.

4.1. Materials and Reagents

-

This compound (Purity: ≥98%)

-

Analytical balance (readable to at least 0.1 mg)

-